Conopressin G

概要

説明

準備方法

Conopressin G is typically synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. This method involves the use of a resin-bound amino acid, which is then subjected to cycles of deprotection and coupling reactions to elongate the peptide chain . The final product is cleaved from the resin and purified using high-performance liquid chromatography

化学反応の分析

Conopressin G undergoes various chemical reactions, including oxidation and reduction. The peptide contains disulfide bonds, which can be cleaved through reduction reactions using reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine . Oxidation reactions can reform these disulfide bonds, often using reagents like hydrogen peroxide or iodine . These reactions are crucial for studying the structural and functional properties of this compound.

科学的研究の応用

Pharmacological Applications

1.1 Receptor Interaction Studies

Conopressin G has been studied for its interaction with vasopressin and oxytocin receptors. Research indicates that it acts as a partial agonist at human oxytocin receptors (hOTR) and various vasopressin receptors (hV1aR, hV1bR, hV2R), demonstrating varying affinities across species. Notably, it exhibits higher activity on zebrafish receptors compared to human counterparts, suggesting an evolutionary adaptation for envenomation processes in predatory cone snails .

| Receptor Type | Activity | Affinity (nM) |

|---|---|---|

| hOTR | Partial Agonist | 50-123 |

| hV1aR | Full Agonist | 52-123 |

| hV1bR | Weak Agonist | 300 |

| ZF V1a1R | Full Agonist | 10 |

1.2 Neuropharmacological Effects

In studies involving Aplysia californica, this compound has been shown to modulate sensory neuron activity. It suppresses gill withdrawal reflexes while enhancing synaptic transmission at the sensory neuron to motor neuron synapse. The peptide facilitates synaptic transmission by suppressing voltage-dependent outward K currents, which are crucial for action potential generation and neuronal excitability .

| Effect | Description |

|---|---|

| Gill Withdrawal Reflex Suppression | Reduces reflexive responses in Aplysia |

| Increased Synaptic Transmission | Enhances communication between sensory and motor neurons |

| Spike Threshold Reduction | Lowers the threshold needed for action potentials |

Behavioral Studies

This compound has been implicated in behavioral modulation in various species. In Conus imperialis, the peptide induces scratching and grooming behaviors, suggesting its role in neurochemical signaling related to stress or environmental responses . This behavioral aspect highlights its potential applications in understanding neurobiology and behavior modification.

Structural Characterization

The unique structural features of this compound contribute to its specificity and stability as a neuropeptide. Modifications such as γ-carboxylation of glutamate residues enhance its binding affinity and functional activity at neuronal targets . Such structural insights are vital for drug design and therapeutic applications.

Potential Therapeutic Applications

Given its receptor specificity and neuropharmacological effects, this compound presents potential therapeutic applications in treating conditions related to dysregulation of vasopressin and oxytocin systems, such as anxiety disorders or neurodegenerative diseases. Further research is needed to explore these therapeutic avenues comprehensively.

作用機序

Conopressin G exerts its effects by binding to vasopressin-like receptors in the nervous system. In Aplysia californica, it modulates the activity of sensory neurons and motor neuron synapses, leading to changes in gill withdrawal reflex behavior . The peptide suppresses a voltage-dependent outward potassium current, which is thought to be mediated by a polysynaptic pathway . This modulation of ion channel activity is a key aspect of its mechanism of action.

類似化合物との比較

Conopressin G is similar to other vasopressin-like peptides, such as lys-conopressin-G and arg-conopressin-S, which are also derived from the venom of Conus species . These peptides share structural similarities, including the presence of disulfide bonds and a cyclic structure. this compound is unique in its specific effects on the neural circuits of Aplysia californica, which are not observed with other vasopressin-like peptides . This uniqueness makes this compound a valuable tool for studying the specific roles of vasopressin-like peptides in neural modulation.

生物活性

Conopressin G is a nonapeptide derived from the venom of the marine cone snail Conus geographus. It belongs to the vasopressin/oxytocin family of neuropeptides and exhibits a range of biological activities that have been the subject of various studies. This article aims to detail the biological activity of this compound, including its pharmacological effects, receptor interactions, and potential therapeutic applications.

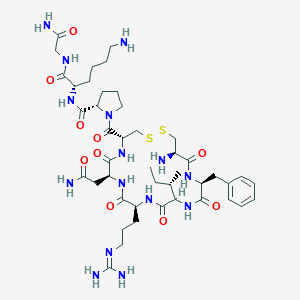

Structural Characteristics

This compound is characterized by a unique structure that includes a cyclic disulfide bond, which is common among conopressins. This structural feature is believed to contribute significantly to its biological activity. The peptide sequence contains specific amino acid substitutions that differentiate it from other vasopressin-like peptides, impacting its receptor binding affinity and functional outcomes.

Receptor Interactions

This compound acts primarily on the vasopressin and oxytocin receptors, specifically:

- Oxytocin Receptor (OTR)

- Vasopressin Receptor 1a (V1aR)

- Vasopressin Receptor 1b (V1bR)

- Vasopressin Receptor 2 (V2R)

Studies have shown that this compound exhibits partial agonistic activity at the human OTR and varying degrees of agonistic effects on zebrafish receptors, suggesting an evolutionary adaptation for envenomation in aquatic environments.

| Receptor Type | Activity | EC50 Values |

|---|---|---|

| Human OTR | Partial Agonist | High Nanomolar |

| Human V1aR | Full Agonist | Low Nanomolar |

| Zebrafish V1a2R | Partial Agonist | Moderate Nanomolar |

| Zebrafish V2R | Weak Activity | Micromolar Range |

Behavioral Studies

In behavioral assays using Aplysia californica, this compound has been shown to modulate gill withdrawal reflexes. When superfused over the abdominal ganglion, it suppressed this reflex while enhancing synaptic transmission at sensory neuron synapses. This suggests that this compound plays a role in modulating neuronal excitability and synaptic plasticity.

Case Studies and Experimental Findings

-

Electrophysiological Studies

- Application of this compound resulted in increased action potential duration and frequency-dependent spike broadening in sensory neurons. The peptide reduced accommodation and lowered the firing threshold, indicating enhanced excitability.

- In experiments measuring excitatory postsynaptic potentials (EPSPs), this compound significantly increased the amplitude of EPSPs in motor neurons, demonstrating its potential role in synaptic facilitation.

-

Comparative Analysis with Other Peptides

- In comparative studies with other vasopressin analogs, this compound displayed unique effects on neuronal behavior not replicated by other peptides, highlighting its distinct pharmacological profile.

-

Molecular Modeling

- Molecular models suggest that specific residues within this compound influence its binding affinity and receptor selectivity, providing insights into structure-activity relationships that could inform drug design.

特性

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKBWHGCQCOZPM-YHDADAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71N15O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111317-91-0 | |

| Record name | Conopressin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 111317-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main behavioral effects of Conopressin G in Aplysia californica?

A1: this compound has been shown to significantly impact gill behaviors in Aplysia californica. Specifically, it reduces the amplitude of the siphon-evoked gill withdrawal reflex and the associated activity of gill motor neurons. [] Furthermore, this compound increases the frequency of spontaneous gill movements and the activity of interneuron II, which is correlated with these movements. [] These effects bear a strong resemblance to the behavioral changes observed during the food-aroused state in Aplysia. []

Q2: How does this compound interact with neurons at the cellular level?

A2: this compound interacts with Aplysia californica sensory neurons in a complex manner. While its behavioral effects suggest a suppression of gill withdrawal, its action on central sensory neurons and their synapses with motor neurons tells a different story. this compound actually facilitates synaptic transmission at this synapse and counteracts low-frequency homosynaptic depression. [] Moreover, it enhances frequency-dependent spike broadening, lowers spike threshold, and reduces accommodation. []

Q3: What is the molecular mechanism underlying this compound's effects on neurons?

A3: this compound appears to exert its effects on sensory neurons by suppressing a voltage-dependent outward K+ current. [] This particular current is also inhibited by Co2+ and Ba2+ but shows resistance to tetraethylammonium and 4-aminopyridine. [] Interestingly, this compound's effects on sensory neurons are dependent on the presence of extracellular calcium (Ca2+). The effects are absent when Ca2+ is removed from the saline solution, replaced with a low-Ca2+, high-Mg2+ saline, or when other methods known to impair synaptic transmission are employed. [] These findings suggest that this compound's influence is mediated through a polysynaptic pathway that acts upon the sensory neurons. []

Q4: Beyond Aplysia, has this compound been identified in other organisms?

A4: Yes, this compound, originally discovered in cone snail venom, has also been found in the ganglia of the sea hare Aplysia kurodai. [] This suggests a broader role for this peptide beyond its presence in venomous organisms.

Q5: What is known about the structure of this compound?

A5: this compound is a peptide, specifically a nonapeptide, meaning it is composed of nine amino acids. [] It is structurally similar to vasopressin, a hormone found in mammals. [] The precise sequence of amino acids and the presence of a disulfide bridge are crucial for its biological activity. [] Researchers have successfully synthesized this compound and various analogs, allowing for a deeper understanding of its structure-activity relationships. [, , ]

Q6: Are there any known post-translational modifications of this compound and what is their significance?

A6: Yes, like many peptides, this compound undergoes crucial post-translational modifications that impact its biological activity. [] Two key modifications are the formation of a disulfide bond between two cysteine residues and C-terminal amidation. [] These modifications are essential for the peptide's interaction with its receptors and subsequent downstream effects. []

Q7: Have receptors for this compound been identified?

A7: Yes, two receptors for this compound, named apVTR1 and apVTR2, have been identified in Aplysia californica. [] These receptors are activated by this compound, leading to the observed physiological responses. [] The identification of these receptors provides a framework for understanding the molecular mechanisms underlying this compound's actions in this organism. []

Q8: How does the structure of this compound influence its activity?

A8: The structure of this compound is intimately linked to its activity. Modifications to the peptide's amino acid sequence, particularly within the disulfide bond region, significantly impact its potency. [] Alanine substitution studies have revealed that even a single amino acid change can diminish the peptide's ability to activate its receptors. [] This highlights the importance of specific amino acid residues in this compound's ability to bind to and activate its target receptors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。